6-fluoroisoquinolin-4-ol is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of a fluorine atom at the 6-position and a hydroxyl group at the 4-position of the isoquinoline ring. The molecular formula for 6-fluoroisoquinolin-4-ol is with a molecular weight of approximately 163.1 g/mol. It has garnered attention in various fields, particularly in pharmaceuticals and materials science, due to its unique properties and potential applications.
6-fluoroisoquinolin-4-ol is classified as an organic compound and falls under the category of heterocyclic compounds, specifically isoquinolines. It is synthesized through various chemical methods, often involving fluorination and cyclization processes. The compound's CAS number is 1785091-58-8, which aids in its identification in chemical databases and literature.
The synthesis of 6-fluoroisoquinolin-4-ol can be achieved through several methods:
In industrial settings, the production of 6-fluoroisoquinolin-4-ol typically employs optimized reaction conditions to maximize yield and minimize costs. Catalysts may be used to enhance reaction rates and selectivity.
The molecular structure of 6-fluoroisoquinolin-4-ol features a bicyclic ring system comprising a fused benzene and pyridine ring. The specific arrangement of atoms includes:
This substitution pattern contributes to its unique chemical behavior and properties.
6-fluoroisoquinolin-4-ol participates in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous or organic solvent |
Reduction | Hydrogen gas, palladium catalyst | Under hydrogen atmosphere |
Substitution | Sodium methoxide | Base conditions |
The mechanism of action for 6-fluoroisoquinolin-4-ol involves its interaction with specific biological targets. It has been shown to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication in bacterial cells. This inhibition leads to antibacterial effects, making it a candidate for further pharmaceutical development .
6-fluoroisoquinolin-4-ol is typically presented as a solid or liquid depending on purity and preparation methods. Its melting point, boiling point, and solubility characteristics are important for practical applications but are not extensively documented in available literature.
The chemical properties include:
6-fluoroisoquinolin-4-ol finds applications in several scientific fields:
6-Fluoroisoquinolin-4-ol (C₉H₆FNO) is a fluorinated derivative of isoquinoline, featuring a fluorine atom at the C6 position and a hydroxyl group at C4. This substitution pattern confers distinct electronic and steric properties critical to its biological activity. The molecule exhibits tautomerism, allowing it to exist in equilibrium between the hydroxyisoquinoline form (dominant in solid state) and the keto tautomer (4-isoquinolone form, prevalent in solution). This tautomeric behavior influences its hydrogen-bonding capacity and solubility profile [1] [7].
Key molecular descriptors include:
Table 1: Spectroscopic Characterization of 6-Fluoroisoquinolin-4-ol
Technique | Key Features | Significance |
---|---|---|
¹³C NMR | δ 162.5 (C4), 158.2 (C-F, J~245 Hz), 135.7 (C1), 126–115 ppm (aromatic carbons) | Confirms fluorination at C6 and hydroxylation at C4 |
¹H NMR (DMSO-d₆) | δ 12.01 (s, 1H, OH), 8.52 (d, J=8.0 Hz, H1), 7.92 (dd, J=9.2, 2.8 Hz, H7), 7.49 (m, H5/H8) | Characteristic downfield OH signal and F-coupled splitting |
IR | 3200–3100 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=O/C=N stretch) | Validates tautomeric equilibrium |
Synthetic routes typically involve:
Isoquinoline chemistry originated with the isolation of morphine from Papaver somniferum in the early 19th century. Fluorinated derivatives emerged significantly later, driven by advances in organofluorine chemistry in the 1970s–1980s. The first microbial isoquinoline alkaloid (saframycin) was identified in 1977 from Streptomyces bacteria, demonstrating nature’s capacity for fluorine incorporation [2] [3].
6-Fluoroisoquinolin-4-ol was first synthesized as part of targeted libraries for medicinal chemistry screening in the early 2000s. Its development parallels key milestones:
Table 2: Historical Evolution of Isoquinoline Fluorination
Period | Key Advancement | Impact on 6-Fluoroisoquinolin-4-ol Research |
---|---|---|
Early 1800s | Isolation of morphine (first isoquinoline alkaloid) | Established core scaffold for derivatization |
1970s–1980s | Discovery of microbial isoquinolines (e.g., saframycin) | Revealed biological potential of fluorinated N-heterocycles |
Early 2000s | Fragment-based drug design (FBDD) platforms | Enabled rational design of C6-fluorinated analogs |
2010–2020s | Synthetic fluorination techniques (Selectfluor®, SNAr) | Improved regioselective access to 6-fluorinated derivatives |
The C6-fluorine atom in isoquinolin-4-ol induces three critical effects:
Electronic Effects
Biological Interactions
Pharmacological Advantages
Fluorination at C6 enhances multiple drug-like properties:
Table 3: Impact of C6-Fluorination on Isoquinolin-4-ol Bioactivity
Biological Target | Non-fluorinated IC₅₀ (μM) | 6-Fluoroisoquinolin-4-ol IC₅₀ (μM) | Therapeutic Application |
---|---|---|---|
ROCK-I Kinase | 0.89 | 0.21 | Antihypertensive, neuroprotection |
P. falciparum DHODH | 1.45 | 0.18 | Antimalarial |
Mycobacterium tuberculosis InhA | 3.21 | 0.63 | Antitubercular |
Hepatitis C NS5A | >10 | 2.17 | Antiviral |
These properties have enabled diverse applications:
The strategic incorporation of fluorine exemplifies modern medicinal chemistry principles, balancing target engagement with physicochemical optimization to advance drug discovery pipelines.
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: